EP4 Receptor Agonist Activity and Selectivity Profile of 3,3-Difluoropyrrolidin-2-one Derivatives
3,3-Difluoropyrrolidin-2-one serves as the core γ-lactam scaffold for a series of EP4 receptor-selective agonists claimed in multiple patents [1]. The gem-difluoro substitution at the 3-position is structurally essential for achieving EP4 subtype selectivity over the closely related EP1, EP2, and EP3 receptors [1]. While the non-fluorinated pyrrolidin-2-one analog exhibits negligible EP4 receptor engagement and lacks subtype selectivity, the 3,3-difluoropyrrolidin-2-one scaffold enables binding conformations that discriminate among the four EP receptor subtypes [1].
| Evidence Dimension | EP4 receptor subtype selectivity |
|---|---|
| Target Compound Data | EP4-selective agonism; functional selectivity over EP1, EP2, and EP3 |
| Comparator Or Baseline | Non-fluorinated pyrrolidin-2-one scaffold: no reported EP4 selectivity or measurable EP receptor engagement |
| Quantified Difference | Qualitative selectivity shift from non-selective to EP4-selective |
| Conditions | Receptor binding and functional assays across human EP1-4 receptor subtypes expressed in mammalian cell lines |
Why This Matters
The EP4-selective scaffold enables development of therapeutics for EP4-mediated diseases (osteoporosis, glaucoma, neuropathic pain) while avoiding off-target effects associated with EP1-3 receptor modulation.
- [1] Barrett SD, Ciske FL, Colombo JM, Endres GW, Germain BD, Kornilov A, et al., assignees; Cayman Chemical Company, Inc., Myometrics, LLC. Difluorolactam compositions for EP4-mediated osteo related diseases and conditions. Australian patent AU2013292356. 2013 Jul 19. View Source
